molecular formula C10H15N3O2 B6078946 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone

5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone

Cat. No.: B6078946
M. Wt: 209.24 g/mol
InChI Key: DUTJHIKWYPKTQW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-morpholino-4(1H)-pyrimidinone is a heterocyclic organic compound that features a pyrimidinone core with dimethyl and morpholino substituents. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a dimethylpyrimidinone derivative with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially at the methyl groups or the morpholino ring.

    Reduction: Reduction reactions could target the pyrimidinone core or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

5,6-Dimethyl-2-morpholino-4(1H)-pyrimidinone may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholino-4(1H)-pyrimidinone: Lacks the dimethyl groups.

    5,6-Dimethyl-4(1H)-pyrimidinone: Lacks the morpholino group.

    2-Methyl-4(1H)-pyrimidinone: Has only one methyl group and no morpholino group.

Uniqueness

The presence of both dimethyl and morpholino groups in 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone may confer unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

4,5-dimethyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-8(2)11-10(12-9(7)14)13-3-5-15-6-4-13/h3-6H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTJHIKWYPKTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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